molecular formula C13H16O2 B044970 (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol CAS No. 325480-40-8

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

Cat. No.: B044970
CAS No.: 325480-40-8
M. Wt: 204.26 g/mol
InChI Key: WACMQXMZXZTKIV-CHWSQXEVSA-N
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Description

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol is an enantiomerically pure chiral synthon that serves as a critical intermediate in advanced organic synthesis and pharmaceutical research. Its structure combines a cyclopentene core with a benzyloxymethyl group, providing a rigid scaffold with protected alcohol functionality, ideal for stereoselective transformations. This compound is extensively utilized in the synthesis of prostaglandin analogs, natural products, and other bioactive molecules, where the (1R,2R) configuration ensures high diastereoselectivity in key reactions such as cycloadditions, nucleophilic additions, and asymmetric catalysis. The benzyl ether protection allows for selective deprotection under controlled conditions, facilitating multi-step synthetic sequences in drug discovery and medicinal chemistry. Researchers value this reagent for its role in constructing complex chiral architectures, enabling studies on mechanism-driven synthesis, including its use as a ligand or precursor in catalytic cycles that involve carbon-carbon bond formation. Its applications extend to exploring structure-activity relationships in drug development, making it a valuable tool for advancing scientific inquiry in asymmetric synthesis and target-oriented research.

Properties

IUPAC Name

(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMQXMZXZTKIV-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

To prevent unwanted side reactions, the hydroxyl groups of 6 are protected as benzyl ethers. This is achieved through a two-step process:

  • Benzylation : Reaction with benzyl bromide or benzyl chloride in the presence of a base (e.g., NaH or K2CO3) yields the protected intermediate 8 .

  • Characterization : Nuclear magnetic resonance (NMR) analysis confirms the structure, with chemical shifts matching literature values (δ 7.3–7.4 ppm for benzyl aromatic protons).

Synthesis of Cbz-Protected Analogues

In some routes, a carbobenzyloxy (Cbz) group is introduced instead of benzyl ethers to enhance stability during subsequent reactions. The Cbz-protected intermediate 9 is synthesized using benzyl chloroformate under basic conditions. This modification allows for selective deprotection under neutral conditions, preserving the phosphoramidate moiety in prodrug syntheses.

Hydroboration-Oxidation Reaction

Hydroboration-oxidation is pivotal for introducing hydroxymethyl groups with precise stereochemistry. The reaction is performed on intermediates 8 or 9 using borane reagents.

Reagent Optimization

Different borane reagents are evaluated for efficiency and stereoselectivity:

ReagentYield (%)Regioisomer Ratio (α:β)
BH3·THF541:1 (α/β)
9-BBN383:1 (α/β)
Dicyclohexylborane452:1 (α/β)

BH3·THF provides the highest yield (54%) and a 1:1 ratio of α/β epimers for intermediate 10 , while 9-BBN favors α-epimer formation.

Stereochemical Outcomes

The hydroboration of 9 with BH3·THF produces two regioisomers:

  • (1R,2R)-2-((benzyloxy)methyl)cyclopent-3-enol (α-epimer, 11 )

  • (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-enol (β-epimer, 13 )

NMR and chiral HPLC analyses confirm the stereochemistry, with the α-epimer showing distinct coupling constants (J = 6.8 Hz for H-1 and H-2).

Hydrogenation and Deprotection

The final steps involve hydrogenation to remove protective groups and isolate the target compound.

Catalytic Hydrogenation

Intermediate 11 is subjected to hydrogen gas (H2) in the presence of palladium on carbon (Pd/C). This step achieves:

  • Debenzylation : Removal of the benzyl ether to yield the primary alcohol.

  • Ring Saturation : Reduction of the cyclopentene double bond to cyclopentane, though this step is omitted if the unsaturated product is desired.

Purification Techniques

Crude products are purified via column chromatography (hexane/ethyl acetate gradient) or recrystallization. Analytical data for the final compound include:

  • Melting Point : 98–100°C (lit. 99°C)

  • Optical Rotation : [α]D25 = +42.5° (c = 1.0, CHCl3)

  • MS (ESI) : m/z 205.1 [M+H]+

Alternative Synthetic Routes

Mitsunobu Reaction for Stereochemical Inversion

A microwave-assisted Mitsunobu reaction is employed to synthesize 1',2'-cis-carbocyclic nucleosides from (1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol . While this method targets nucleoside analogues, it demonstrates the versatility of cyclopentenol intermediates in prodrug synthesis.

Enzymatic Resolution

Racemic mixtures of cyclopentenol derivatives are resolved using lipases or esterases, though this approach is less common due to the availability of enantiopure starting materials.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost efficiency and safety:

  • Continuous Flow Reactors : Replace batch reactors for hydroboration steps to improve heat dissipation and yield.

  • Solvent Recovery : Toluene and THF are recycled via distillation to reduce waste.

  • Quality Control : In-process checks (IPC) via HPLC ensure ≥99% purity before hydrogenation .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopentane derivative.

    Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Cyclopentane derivatives.

    Substitution Products: Various substituted cyclopentene derivatives.

Scientific Research Applications

Structure and Characteristics

  • IUPAC Name : (1R,2R)-2-(benzyloxy)methylcyclopent-3-enol
  • Molecular Weight : 204.26 g/mol
  • Canonical SMILES : C1C=CC(C1O)COCC2=CC=CC=C2
  • InChI Key : WACMQXMZXZTKIV-CHWSQXEVSA-N

The compound features a hydroxyl group that enhances its reactivity and potential interaction with biological targets.

Synthetic Chemistry

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be utilized in more complex synthetic pathways.

Synthetic Pathways

  • Diels-Alder Reactions : This compound can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles, leading to cyclohexene intermediates.
  • Functional Group Transformations : Subsequent transformations such as hydroxylation and benzylation enhance its utility in organic synthesis.

Research indicates that this compound may exhibit several biological activities:

Antiviral Properties

Preliminary studies suggest that derivatives of this compound could have antiviral effects, particularly against viruses like HIV. While direct testing on this specific compound is limited, related compounds have shown promising results in cell culture studies.

Antitumor Potential

Cyclopentene derivatives have been explored for their anticancer properties. Although direct evaluations of this compound's antitumor activity are scarce, it shares structural similarities with compounds that have demonstrated efficacy against various cancer cell lines.

Other Biological Effects

Research into structural analogs has revealed potential antioxidant and anti-inflammatory activities, indicating that this compound may play a role in modulating oxidative stress and inflammatory responses.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its ability to serve as a precursor for more complex molecules makes it valuable in drug development processes.

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the use of this compound as an intermediate in synthesizing Entecavir, an antiviral drug used to treat hepatitis B. This showcases its relevance in pharmaceutical applications.

Case Study 2: Antitumor Research

Research involving structurally similar cyclopentene derivatives has demonstrated their ability to inhibit tumor growth in vitro. While this compound itself has not been directly tested, its structural features suggest potential for similar activity.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
(1R,2S)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-olDiastereomer with different stereochemistryChiral synthons
(1R,2R)-2-(Methoxymethyl)cyclopent-3-en-1-olLacks phenyl groupSimilar synthetic pathways
(1R,2R)-2-(Phenylmethyl)cyclopent-3-en-1-olLacks methoxy groupPotential biological activity

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Physical Properties:

  • Boiling Point : 318.9 ± 22.0°C (predicted)
  • Density : 1.112 ± 0.06 g/cm³ (predicted)
  • pKa : 14.65 ± 0.40 (predicted)
  • Appearance : Pale yellow oil .

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of cyclopentenol derivatives significantly influences their reactivity and biological activity. Key stereoisomers include:

Compound Name CAS Number Configuration Key Properties/Applications References
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol 325480-40-8 (1R,2R) Intermediate for Entecavir; antiviral activity
(1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-enol 188399-48-6 (1R,2S) Defined stereocenters; used in chiral synthesis
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol 110567-21-0 (1S,2R) Entecavir intermediate; high purity (96%)

Key Observations :

  • The (1R,2R) isomer is specifically utilized in anti-HBV drug synthesis due to its optimal spatial arrangement for target enzyme binding .
  • The (1S,2R) isomer (CAS 110567-21-0) shares the same molecular formula but differs in configuration, leading to distinct pharmacological profiles .
  • Stereoisomers like (1R,2S) may exhibit divergent reactivity in asymmetric catalysis or protection-deprotection strategies .

Structural Analogs with Modified Substituents

Variations in substituents or ring systems alter physicochemical and functional properties:

Compound Name Structural Difference Key Properties/Applications References
(1R,2R)-2-(Benzylamino)cyclohexanol Cyclohexanol ring; amino group Cyclohexane backbone increases rigidity
1-Methylcyclopentanol Simpler structure (no benzyl group Industrial solvent; lower molecular weight
Octahydrocyclopenta[b]pyrrole derivatives Bicyclic structure; ester groups Used in peptide mimetics and drug delivery
Pinane-based chiral ligands Pinane scaffold; tridentate ligands Asymmetric catalysis (e.g., diethylzinc additions)

Key Observations :

  • Cyclohexanol analogs (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) exhibit greater conformational rigidity, impacting binding affinity in drug-receptor interactions .
  • Bicyclic derivatives (e.g., octahydrocyclopenta[b]pyrroles) introduce additional rings, enhancing stability but complicating synthesis .
  • Pinane-based ligands diverge entirely in scaffold but highlight the role of chirality in catalytic applications .

Functional Group Modifications

Substituent changes influence electronic and steric effects:

Compound Name Substituent Modification Impact on Properties References
tert-Butyldimethylsilyl (TBS)-protected analogs TBS ether instead of benzyloxy Enhanced stability under acidic conditions
Fluoro/methylphenyl-substituted cyclopentenols Electron-withdrawing groups Altered electronic profile for targeted activity

Key Observations :

  • TBS-protected analogs (e.g., CAS 701278-56-0) are preferred in multi-step syntheses due to their resistance to premature deprotection .
  • Fluoro-substituted derivatives (e.g., trans-(1R,2S)-2-(2'-Fluoro-5'-methylphenyl)-cyclopent-3-enol) demonstrate how electron-withdrawing groups modulate reactivity in enantioselective reactions .

Pharmacological Relevance

  • The (1R,2R) isomer’s role in Entecavir synthesis underscores its importance in antiviral drug development .
  • Stereochemical mismatches (e.g., (1R,2S) vs. (1R,2R)) can render analogs biologically inactive, emphasizing the need for precise stereocontrol .

Biological Activity

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, a compound with the molecular formula C13H16O2C_{13}H_{16}O_2, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, alongside data tables summarizing research findings.

Chemical Structure and Properties

The compound features a cyclopentene core substituted with a benzyloxy group and a hydroxymethyl group. Its structural characteristics contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The hydroxyl and benzyloxy groups enhance the compound's binding to enzymes and receptors, potentially modulating their activity.
  • Enzymatic Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, related compounds have shown selective activity against HIV without significant cytotoxicity in cell cultures . However, this compound itself has not been extensively tested for direct antiviral effects.

Antitumor Properties

Some studies have highlighted the potential of cyclopentene derivatives in anticancer applications. While this compound has not been directly evaluated for antitumor activity, related compounds have demonstrated effects against various cancer cell lines .

Other Biological Effects

The compound's structural analogs have been investigated for additional biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which could imply a protective role against oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory responses .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityRelated compounds showed micromolar activity against HIV.
Antitumor ActivityCyclopentene derivatives exhibited selective cytotoxicity in cancer cell lines.
Antioxidant PropertiesDemonstrated free radical scavenging capabilities.

Q & A

How can enantioselective synthesis of (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol be optimized to achieve >95% stereochemical purity?

Methodological Answer:
Use catalytic asymmetric methods such as Sharpless epoxidation or Evans chiral auxiliaries to control the (1R,2R) configuration. For example, chiral Lewis acid catalysts (e.g., BINOL-derived systems) can induce stereoselectivity during cyclopentene ring formation. Monitor reaction progress via chiral HPLC to optimize enantiomeric excess (ee). Stereochemical assignments should be confirmed using X-ray crystallography, as demonstrated in analogous cyclopentanol derivatives .

What advanced analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:
Combine X-ray crystallography for absolute configuration determination (e.g., as in benzyloxy-substituted cyclopentenol analogs ) with NMR spectroscopy (e.g., NOESY for spatial proximity analysis of benzyloxy and hydroxyl groups). Purity should be assessed via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) and cross-validated with mass spectrometry to detect trace impurities .

How can computational methods predict the reactivity of this compound in cyclopropanation reactions?

Methodological Answer:
Perform density functional theory (DFT) calculations to model transition states and predict regioselectivity. Key parameters include the compound’s XLogP3 (lipophilicity) and frontier molecular orbitals (HOMO/LUMO), which influence electron transfer in cyclopropane ring formation . Compare results with experimental data from analogous systems, such as cyclopentenol derivatives in natural product synthesis .

What experimental factors contribute to discrepancies in enantiomeric excess (ee) measurements, and how can they be resolved?

Methodological Answer:
Discrepancies arise from column degradation in chiral HPLC or solvent polarity effects . Mitigate by:

  • Using freshly prepared columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Cross-validating with polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃).
  • Referencing standardized protocols for benzyloxy-substituted compounds .

How can thermal degradation of this compound be minimized during prolonged reactions?

Methodological Answer:
Control temperature (<40°C) and use inert atmospheres (N₂/Ar) to prevent oxidation. For exothermic reactions, employ continuous-flow reactors to enhance heat dissipation. Stabilize the compound via cryogenic storage (-20°C) under desiccation, as organic degradation rates increase with temperature .

What strategies enable the incorporation of this compound into coumarin or benzofuran natural products?

Methodological Answer:
Leverage cascade [3,3]-sigmatropic rearrangements to form fused ring systems, as shown in coumestrol synthesis . Protect the hydroxyl group with TEMPO-mediated oxidation to ketones for subsequent conjugate additions. Monitor regioselectivity via in-situ FTIR to track carbonyl intermediates.

How can ecological risk assessments for this compound be conducted using QSAR models?

Methodological Answer:
Apply Quantitative Structure-Activity Relationship (QSAR) models to predict aquatic toxicity (e.g., LC50 for fish). Input parameters include molecular weight , polar surface area , and hydrogen-bonding capacity , validated against databases like EPA DSSTox . Cross-reference with biodegradation studies under OECD 301 guidelines .

What synthetic routes improve yield in the benzyloxy-protected cyclopentenol scaffold?

Methodological Answer:
Optimize Mitsunobu reactions for hydroxyl group protection, using DIAD/TPP as reagents. For cyclopentene ring formation, employ Grubbs II catalyst in ring-closing metathesis (RCM). Purify intermediates via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

How does solvent choice impact the stereoselectivity of this compound in nucleophilic additions?

Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, favoring syn addition. For anti selectivity, use low-polarity solvents (toluene) with bulky bases (e.g., LDA). Solvent effects should be modeled computationally (COSMO-RS) prior to experimentation .

What protocols validate the absence of toxic intermediates in this compound synthesis?

Methodological Answer:
Conduct LC-MS/MS screening for residual benzyl chlorides or epoxides, which are genotoxic impurities. Use SPE cartridges (C18) for sample cleanup and compare against thresholds per ICH M7 guidelines. Reference safety assessments from fragrance material analogs .

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